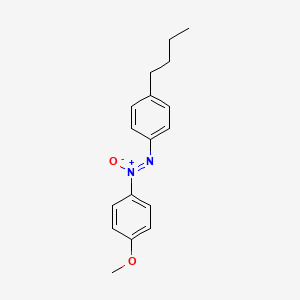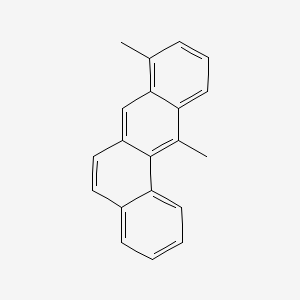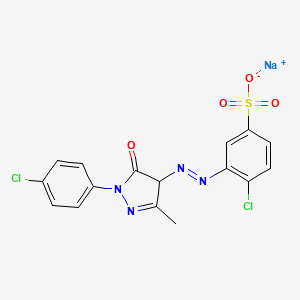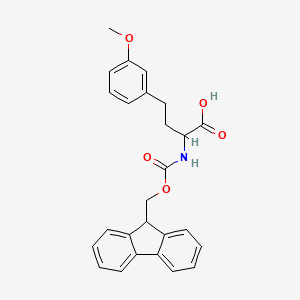
Diazene, (4-butylphenyl)(4-methoxyphenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Butyl-4-methoxyazoxybenzene is an organic compound with the molecular formula C17H20N2O2. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-4-methoxyazoxybenzene typically involves the reaction of 4-butylaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper powder. The reaction proceeds through the formation of an intermediate azo compound, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods
Industrial production of 4’-Butyl-4-methoxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-Butyl-4-methoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines or azo compounds.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or azo derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4’-Butyl-4-methoxyazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Butyl-4-methoxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Butyl-4’-methoxyazobenzene: Similar structure but with an azo group instead of an azoxy group.
4-Butyl-4’-nitroazoxybenzene: Contains a nitro group in place of the methoxy group.
4-Butyl-4’-hydroxyazoxybenzene: Features a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both butyl and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
31401-36-2 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
(4-butylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-5-14-6-8-15(9-7-14)18-19(20)16-10-12-17(21-2)13-11-16/h6-13H,3-5H2,1-2H3 |
Clave InChI |
BZRVTWXLAZABOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)




![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)



![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
